molecular formula C22H18ClN2O2P B15009961 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine

2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine

Cat. No.: B15009961
M. Wt: 408.8 g/mol
InChI Key: CCQIQGXVQVCHEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a diphenylphosphoryl group, and an oxazolamine core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and diphenylphosphoryl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolamines.

Scientific Research Applications

2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate.

    Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-amine: Similar structure but lacks the N-methyl group.

    2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-ethyl-1,3-oxazol-5-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The presence of the N-methyl group in 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C22H18ClN2O2P

Molecular Weight

408.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-diphenylphosphoryl-N-methyl-1,3-oxazol-5-amine

InChI

InChI=1S/C22H18ClN2O2P/c1-24-21-22(25-20(27-21)16-12-14-17(23)15-13-16)28(26,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,1H3

InChI Key

CCQIQGXVQVCHEG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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